molecular formula C5H7FN2S3 B3160739 5-[(3-Fluoropropyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide CAS No. 866144-12-9

5-[(3-Fluoropropyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide

Cat. No. B3160739
CAS RN: 866144-12-9
M. Wt: 210.3 g/mol
InChI Key: ONUCYHOUHWGGPL-UHFFFAOYSA-N
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Description

5-[(3-Fluoropropyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide (5-FPSH) is an organosulfur compound that has been widely studied as a potential therapeutic agent for a variety of medical conditions. 5-FPSH has been shown to possess a variety of biological activities, including anti-inflammatory, anti-oxidant, anti-tumor, and anti-cancer effects. In recent years, the compound has been the focus of a number of research studies to explore its potential uses in the treatment of various diseases.

Scientific Research Applications

Antimicrobial Activity and SAR of Thiadiazole Derivatives

Thiadiazole derivatives, including structures similar to 5-[(3-Fluoropropyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide, have been extensively studied for their significant biological activities. These compounds exhibit a range of pharmacological properties such as antimicrobial, anti-inflammatory, antitubercular, antidiabetic, and antidepressant activities. The structure-activity relationship (SAR) analysis of these compounds suggests their potential as vital tools for medicinal chemists in developing new compounds with enhanced efficacy and safety (Alam, 2018).

Role in Renewable Energy Applications

Recent advancements in the use of metal sulfides, which share a similar chemical moiety with the compound , for renewable energy applications highlight the importance of sulfur-containing compounds in electrocatalytic, photocatalytic, and photoelectrochemical water splitting. These applications are crucial for hydrogen energy production, showcasing the compound's potential in energy conversion technologies (Chandrasekaran et al., 2019).

Cytotoxic Activities and Medicinal Chemistry

Sulfur-containing heterocyclic derivatives, like thiadiazoles, have been reported to possess cytotoxic effects through various mechanisms, indicating their significance in the development of anticancer agents. These mechanisms include inhibition of several cellular pathways, making these compounds relevant for further research in cancer therapy (Laxmikeshav et al., 2021).

Plant Stress Tolerance Mechanisms

Hydrogen sulfide (H2S) is recognized for its role in plant stress tolerance, including mechanisms that might be relevant to the study of thiadiazole derivatives in plant sciences. The compound's structural similarity to H2S donors could provide insights into how plants utilize sulfur-containing molecules for signaling, metabolism, and adaptation to biotic and abiotic stress (Ahmed et al., 2021).

Pharmacological Scaffold for Drug Development

Thiadiazole derivatives are acknowledged as pharmacological scaffolds with versatile pharmacological potential, including antimicrobial, anti-inflammatory, and antitumor activities. This highlights the compound's significance in medicinal chemistry and its role as a foundation for the construction of new drug-like molecules (Lelyukh, 2019).

properties

IUPAC Name

5-(3-fluoropropylsulfanyl)-3H-1,3,4-thiadiazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FN2S3/c6-2-1-3-10-5-8-7-4(9)11-5/h1-3H2,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUCYHOUHWGGPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CF)CSC1=NNC(=S)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FN2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801203877
Record name 5-[(3-Fluoropropyl)thio]-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801203877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3-Fluoropropyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide

CAS RN

866144-12-9
Record name 5-[(3-Fluoropropyl)thio]-1,3,4-thiadiazole-2(3H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866144-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(3-Fluoropropyl)thio]-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801203877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(3-Fluoropropyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide
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5-[(3-Fluoropropyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide
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5-[(3-Fluoropropyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide
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5-[(3-Fluoropropyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide
Reactant of Route 6
5-[(3-Fluoropropyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide

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